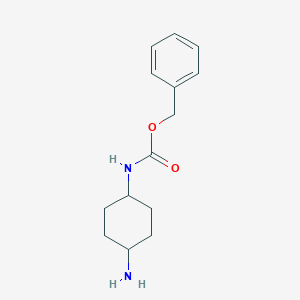

n-Cbz-trans-1,4-cyclohexanediamine

説明

Structure

3D Structure

特性

IUPAC Name |

benzyl N-(4-aminocyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVBZZUMWRXDSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933643 | |

| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149423-70-1, 149423-77-8 | |

| Record name | Benzyl hydrogen (4-aminocyclohexyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Cbz-trans-1,4-cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Cbz-trans-1,4-cyclohexanediamine: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of N-Cbz-trans-1,4-cyclohexanediamine. This mono-protected diamine is a valuable building block in organic synthesis, particularly in the development of novel therapeutics.

Core Chemical Properties

This compound, also known as benzyl (trans-4-aminocyclohexyl)carbamate, is a solid at room temperature.[1] Its core structure consists of a trans-1,4-disubstituted cyclohexane ring, where one amino group is protected by a benzyloxycarbonyl (Cbz) group, leaving the other primary amine free for synthetic modifications.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| CAS Number | 149423-77-8 | |

| Appearance | Solid | [1] |

| Boiling Point | 409.5 °C | [2] |

| Melting Point | Not reported | |

| Solubility | Not explicitly reported; expected to be soluble in organic solvents like methanol, ethanol, chloroform, and dichloromethane, with limited solubility in water. | |

| pKa | Not reported | |

| XLogP3-AA | 1.8 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 2 |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peaks and Characteristics |

| ¹H NMR | - Aromatic protons (C₆H₅): Multiplet around 7.3 ppm. - CH₂-Ph: Singlet around 5.1 ppm. - CH-NHCbz: Broad multiplet around 3.4-3.6 ppm. - CH-NH₂: Multiplet around 2.6-2.8 ppm. - Cyclohexane protons (CH₂): Multiplets in the range of 1.0-2.0 ppm. |

| ¹³C NMR | - C=O (carbamate): ~156 ppm. - Aromatic carbons: ~127-137 ppm. - CH₂-Ph: ~67 ppm. - CH-NHCbz: ~50 ppm. - CH-NH₂: ~45 ppm. - Cyclohexane carbons (CH₂): ~30-35 ppm. |

| FTIR (cm⁻¹) | - N-H stretch (amine): ~3300-3400 (two bands for primary amine). - N-H stretch (carbamate): ~3300 (broad). - C-H stretch (aromatic): ~3030. - C-H stretch (aliphatic): ~2850-2950. - C=O stretch (carbamate): ~1680-1700 (strong). - N-H bend (amine): ~1590-1650. - C-O stretch (carbamate): ~1230-1250. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z 248. - Major Fragments: Loss of the benzyl group (m/z 91), loss of the benzyloxy group (m/z 107), and fragmentation of the cyclohexane ring. A characteristic loss of CO₂ (44 Da) from the carbamate is also expected. |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly available. However, based on general procedures for the mono-Cbz protection of diamines, the following protocol is proposed.

Proposed Synthesis of this compound

This synthesis involves the selective mono-protection of the commercially available trans-1,4-cyclohexanediamine using benzyl chloroformate.

Materials:

-

trans-1,4-Cyclohexanediamine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolution: Dissolve trans-1,4-cyclohexanediamine (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of THF and water.

-

Basification: Add an aqueous solution of sodium bicarbonate (2-3 equivalents) to the reaction mixture.

-

Protection: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (0.9-1.0 equivalents) dropwise while stirring vigorously. The use of slightly less than one equivalent of the protecting agent helps to minimize the formation of the di-protected product.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours (typically 4-12 hours). Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic solution under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to isolate the desired mono-protected product.

dot

Caption: Proposed workflow for the synthesis of this compound.

Applications in Drug Development

The rigid trans-1,4-cyclohexanediamine scaffold is a valuable component in medicinal chemistry as it provides a defined spatial orientation for appended functional groups. The mono-protected nature of this compound allows for the selective elaboration of the free amine, making it a key intermediate in the synthesis of complex molecules.

One prominent application is in the development of Proteolysis Targeting Chimeras (PROTACs). The cyclohexane diamine core can serve as a rigid and non-flexible linker connecting the two ends of a PROTAC molecule: the ligand for the target protein and the ligand for an E3 ubiquitin ligase. This rigidity can be advantageous in optimizing the ternary complex formation required for efficient protein degradation.

dot

Caption: Logical workflow for the use of this compound in PROTAC synthesis.

Safety Information

This compound is associated with the following hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a synthetically useful building block with a conformationally restricted core, making it an attractive component for the design of new chemical entities in drug discovery. While some of its physical properties are not yet fully characterized in the public domain, its synthesis is achievable through established chemical transformations. Its application as a rigid linker, particularly in the burgeoning field of PROTACs, highlights its potential for advancing therapeutic development.

References

The Versatile Role of N-Cbz-trans-1,4-cyclohexanediamine in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Cbz-trans-1,4-cyclohexanediamine, a key chemical intermediate, plays a pivotal role in the synthesis of a variety of biologically active molecules. Its rigid, chair-conformation cyclohexane core provides a well-defined three-dimensional scaffold, making it an attractive building block in medicinal chemistry. The differential protection of its two amino groups—one as a carbobenzyloxy (Cbz) protected amine and the other as a free amine—allows for selective and sequential chemical modifications, a crucial feature for the construction of complex molecular architectures.

This technical guide provides an in-depth overview of the application of this compound, with a particular focus on its use in the development of potent and selective enzyme inhibitors for therapeutic applications.

Application in the Synthesis of Rho-Kinase (ROCK) Inhibitors

A significant application of this compound is in the synthesis of urea-based inhibitors of Rho-kinase (ROCK). The RhoA/ROCK signaling pathway is a critical regulator of cellular processes such as stress fiber formation and cell contraction.[1] Overactivation of this pathway is implicated in various pathological conditions, including cardiovascular diseases, glaucoma, and cancer metastasis. Consequently, the development of ROCK inhibitors is a promising therapeutic strategy.[1][2]

The trans-1,4-cyclohexanediamine scaffold serves as a central component in a series of potent urea-based ROCK inhibitors. The synthesis of these inhibitors typically involves the reaction of the free amino group of this compound with an appropriate isocyanate, followed by the deprotection of the Cbz group to yield the final active compound.

Quantitative Data: Inhibition of Rho-Kinase

The following table summarizes the in vitro inhibitory activity of selected urea-based ROCK inhibitors incorporating the trans-1,4-cyclohexanediamine scaffold.

| Compound ID | R Group (on Urea) | ROCK1 IC₅₀ (nM) | ROCK2 IC₅₀ (nM) |

| 1a | 4-pyridyl | 1.1 | 0.6 |

| 1b | 3-pyridyl | 3.2 | 1.3 |

| 1c | 2-pyridyl | 25 | 11 |

| 1d | isoquinolin-5-yl | - | 0.03 |

Data sourced from multiple studies on urea-based ROCK inhibitors.[3]

Experimental Protocols

General Synthesis of 1-(trans-4-aminocyclohexyl)-3-aryl Ureas

The synthesis of the target urea-based ROCK inhibitors proceeds through a two-step sequence: formation of the Cbz-protected urea intermediate and subsequent deprotection.

Step 1: Synthesis of Benzyl (trans-4-(3-arylureido)cyclohexyl)carbamate

To a solution of this compound (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), is added the desired aryl isocyanate (1.0-1.2 eq). The reaction mixture is stirred at room temperature for 2-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel or by recrystallization to afford the Cbz-protected urea derivative.

Step 2: Synthesis of 1-(trans-4-aminocyclohexyl)-3-aryl Urea (Final Compound)

The Cbz-protected urea derivative (1.0 eq) is dissolved in a suitable solvent, typically methanol (MeOH) or ethanol (EtOH). A catalytic amount of palladium on carbon (10% Pd/C, ~10 mol%) is added to the solution. The reaction vessel is then purged with hydrogen gas (H₂) and the mixture is stirred vigorously under a hydrogen atmosphere (typically balloon pressure) at room temperature for 2-16 hours. The reaction is monitored by TLC or LC-MS. After complete consumption of the starting material, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to yield the final deprotected urea compound. If necessary, the product can be further purified by recrystallization or chromatography.

Visualizing the Molecular Logic

Synthetic Workflow

The overall synthetic strategy for producing urea-based ROCK inhibitors from this compound is depicted in the following workflow diagram.

Caption: Synthetic workflow for urea-based ROCK inhibitors.

Rho-Kinase Signaling Pathway

The therapeutic rationale for the synthesized inhibitors is their ability to interrupt the Rho-kinase signaling cascade. The following diagram illustrates the key components of this pathway.

Caption: Simplified Rho-Kinase (ROCK) signaling pathway.[1][4][5]

References

- 1. researchgate.net [researchgate.net]

- 2. acgpubs.org [acgpubs.org]

- 3. Design, synthesis, and biological evaluation of urea-based ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New insights into RhoA/Rho-kinase signaling: a key regulator of vascular contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rho-Kinase/ROCK: A Key Regulator of the Cytoskeleton and Cell Polarity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Cbz-trans-1,4-cyclohexanediamine: Structure, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cbz-trans-1,4-cyclohexanediamine is a pivotal building block in medicinal chemistry and drug development. Its rigid, trans-configured cyclohexane core provides a well-defined spatial orientation for its amino and Cbz-protected amino functionalities. This unique stereochemistry is instrumental in the synthesis of targeted therapeutics, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the structure, synthesis, and key applications of this compound, with a focus on its role in the development of novel therapeutics. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical application in a research setting.

Core Structure and Properties

This compound, also known by its IUPAC name benzyl N-(4-aminocyclohexyl)carbamate, possesses a molecular formula of C14H20N2O2 and a molecular weight of 248.32 g/mol [1]. The defining feature of this molecule is the trans-orientation of the amino and N-Cbz protected amino groups on the cyclohexane ring. This arrangement imparts a rigid, linear geometry, which is highly desirable in drug design for establishing specific vectoral orientations between different parts of a larger molecule.

The carboxybenzyl (Cbz) protecting group on one of the amine functionalities allows for selective chemical modifications at the unprotected primary amine. The Cbz group is stable under a variety of reaction conditions but can be readily removed, typically through catalytic hydrogenation, providing a versatile handle for subsequent synthetic transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C14H20N2O2 | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| IUPAC Name | benzyl N-(4-aminocyclohexyl)carbamate | [1] |

| CAS Number | 149423-77-8 | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the mono-protection of its precursor, trans-1,4-cyclohexanediamine. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

-

trans-1,4-cyclohexanediamine

-

Benzyl chloroformate

-

Dichloromethane (DCM)

-

Aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: Dissolve trans-1,4-cyclohexanediamine in dichloromethane (DCM). Add an aqueous solution of sodium bicarbonate to the mixture.

-

Addition of Benzyl Chloroformate: Cool the biphasic mixture to 0°C with vigorous stirring. Add benzyl chloroformate dropwise over a period of 15-30 minutes. The use of a biphasic system and controlled addition helps to favor mono-acylation.

-

Reaction: Allow the mixture to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

This protocol is adapted from a similar synthesis of a carbamate-protected aminocyclohexane derivative and may require optimization for specific laboratory conditions.

Applications in Drug Development

The rigid trans-1,4-cyclohexanediamine scaffold is a valuable component in the design of various therapeutic agents. Its ability to present functional groups in a well-defined three-dimensional space is crucial for molecular recognition and binding to biological targets.

Role as a Linker in PROTACs

A significant application of this compound is as a precursor to linkers used in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical as it dictates the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination.

The precursor, trans-1,4-cyclohexanediamine, has been utilized as a linker in the development of potent and selective degraders. For instance, it has been incorporated into the structure of TYD-68, a highly potent and selective Tyrosine Kinase 2 (TYK2) degrader[3]. The TYK2 signaling pathway is implicated in various autoimmune diseases.

Below is a conceptual workflow for the synthesis of a PROTAC utilizing a trans-1,4-cyclohexanediamine-derived linker.

References

An In-depth Technical Guide to N-Cbz-trans-1,4-cyclohexanediamine: Properties, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Cbz-trans-1,4-cyclohexanediamine, a key building block in medicinal chemistry. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and explores its application in the development of therapeutics, with a focus on its role as an intermediate in the synthesis of C-C chemokine receptor 2 (CCR2) antagonists.

Core Properties of this compound

This compound, systematically named benzyl N-(4-aminocyclohexyl)carbamate, is a mono-protected diamine that serves as a versatile intermediate in organic synthesis. The presence of the carboxybenzyl (Cbz) protecting group on one of the amino functionalities allows for selective chemical transformations on the unprotected amine.

| Property | Value |

| Molecular Weight | 248.32 g/mol |

| Molecular Formula | C₁₄H₂₀N₂O₂ |

| IUPAC Name | benzyl N-(4-aminocyclohexyl)carbamate |

| CAS Number | 149423-77-8 |

| Appearance | White to off-white solid |

| Solubility | Soluble in various organic solvents |

Experimental Protocol: Synthesis of this compound

This section outlines a representative experimental protocol for the mono-Cbz protection of trans-1,4-cyclohexanediamine to yield this compound. This procedure is adapted from standard methods for the selective protection of diamines.

Materials:

-

trans-1,4-Cyclohexanediamine

-

Benzyl chloroformate (Cbz-Cl)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolution: Dissolve trans-1,4-cyclohexanediamine in dichloromethane (DCM).

-

Biphasic Mixture: Add an aqueous solution of sodium bicarbonate to the DCM solution to create a biphasic mixture.

-

Addition of Protecting Group: Cool the vigorously stirred mixture to 0°C in an ice bath. Add benzyl chloroformate dropwise to the reaction mixture over a period of 15-30 minutes. The use of an excess of the diamine helps to favor mono-protection.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with DCM.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Application in Drug Development: Intermediate for CCR2 Antagonists

The rigid trans-1,4-cyclohexanediamine scaffold is a valuable component in the design of bioactive molecules as it provides a defined spatial orientation for pharmacophoric groups. A notable application of Cbz-protected cyclohexanediamine derivatives is in the synthesis of C-C chemokine receptor 2 (CCR2) antagonists.[1][2] CCR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response, making it an attractive target for the treatment of various inflammatory diseases.

A structurally related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, has been identified as a key intermediate in the synthesis of potent CCR2 antagonists.[1][2] This highlights the importance of mono-protected cyclohexanediamine derivatives in constructing the core structures of these drug candidates.

CCR2 Signaling Pathway

The binding of the chemokine ligand CCL2 (also known as monocyte chemoattractant protein-1 or MCP-1) to CCR2 initiates a signaling cascade that leads to monocyte and macrophage recruitment to sites of inflammation.

Caption: CCR2 signaling cascade initiated by CCL2 binding.

Experimental Workflow in CCR2 Antagonist Development

The development of a CCR2 antagonist using an this compound-like intermediate would typically follow the workflow outlined below.

Caption: Workflow for CCR2 antagonist development.

This workflow illustrates the crucial role of this compound as a starting point for the synthesis of more complex molecules. The subsequent steps involve coupling with another key intermediate, followed by deprotection and further chemical modifications to optimize the pharmacological profile of the final drug candidate. The resulting compounds are then evaluated in a series of in vitro and in vivo assays to determine their efficacy and safety.

References

- 1. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step. | RTI [rti.org]

- 2. Enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as the key step - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of Mono-Cbz Protected Diamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mono-protected diamines are indispensable building blocks in modern organic synthesis, particularly in the fields of medicinal chemistry, peptide synthesis, and materials science. The selective protection of one of two primary amine groups in a symmetric diamine allows for controlled, sequential functionalization, enabling the construction of complex, unsymmetrical molecules. Among the various amine protecting groups, the benzyloxycarbonyl (Cbz or Z) group holds a prominent position due to its stability under a wide range of reaction conditions and its facile removal via catalytic hydrogenolysis.[1] This orthogonality to other common protecting groups, such as the acid-labile tert-butyloxycarbonyl (Boc) group, makes the Cbz group a valuable tool in multi-step synthetic strategies.[1]

This technical guide provides a comprehensive overview of the synthesis of mono-Cbz protected diamines, focusing on practical experimental protocols, comparative data, and workflow visualizations to equip researchers with the knowledge to effectively utilize these critical synthetic intermediates.

The Challenge of Selective Mono-Protection

The primary challenge in the synthesis of mono-Cbz protected diamines lies in achieving high selectivity for the mono-adduct over the di-protected byproduct. Due to the similar reactivity of the two primary amine groups in a symmetrical diamine, statistical mixtures of unreacted starting material, the desired mono-protected product, and the di-protected byproduct are often obtained. Several strategies have been developed to overcome this challenge and enhance the yield of the mono-Cbz protected diamine.

Synthetic Strategies and Methodologies

Several methodologies have been successfully employed for the selective mono-Cbz protection of diamines. The choice of method often depends on the specific diamine, the desired scale of the reaction, and the available reagents and equipment.

Direct Protection with Benzyl Chloroformate

The most common method for introducing the Cbz group is the reaction of a diamine with benzyl chloroformate (Cbz-Cl) under basic conditions. The base is crucial for neutralizing the hydrochloric acid generated during the reaction.[2] To favor mono-protection, a significant excess of the diamine is often used, which statistically favors the reaction of Cbz-Cl with an unprotected diamine molecule over a mono-protected one.

A general workflow for this process is outlined below:

Caption: General workflow for direct mono-Cbz protection.

Mono-Protonation Strategy

An elegant approach to achieving high selectivity for mono-protection involves the in situ mono-protonation of the diamine. By adding one equivalent of a strong acid, one of the amine groups is protonated to form an ammonium salt, rendering it non-nucleophilic. The remaining free amine can then react selectively with the Cbz-Cl. This method avoids the need for a large excess of the diamine, making it more atom-economical. A similar strategy has been successfully demonstrated for the mono-Boc protection of a wide range of diamines.[3][4]

The logical flow of this strategy is depicted in the following diagram:

Caption: Mono-protonation strategy for selective protection.

Orthogonal Protection Strategy

For certain applications, it is desirable to have a diamine with two different protecting groups. This can be achieved through a multi-step process involving the initial mono-protection with one group (e.g., Boc), followed by protection of the second amine with the Cbz group, and subsequent selective deprotection of the first group. This strategy is particularly useful in complex syntheses where sequential deprotection is required.

Experimental Protocols

This section provides detailed experimental protocols for the mono-Cbz protection of representative linear and cyclic diamines.

Protocol 1: Synthesis of N-(Benzyloxycarbonyl)ethylenediamine

This protocol is adapted from general procedures for the mono-protection of diamines.

Materials:

-

Ethylenediamine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve ethylenediamine (5.0 equivalents) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath with vigorous stirring.

-

Slowly add a solution of benzyl chloroformate (1.0 equivalent) in dichloromethane to the cooled diamine solution over 1-2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl to remove excess ethylenediamine.

-

Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure N-(benzyloxycarbonyl)ethylenediamine.

Protocol 2: Synthesis of 1-(Benzyloxycarbonyl)piperazine

This protocol is adapted from procedures for the synthesis of N-substituted piperazines.[1]

Materials:

-

1-Boc-piperazine

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Trifluoroacetic acid (TFA)

Procedure: Step 1: Synthesis of 1-Boc-4-(benzyloxycarbonyl)piperazine

-

Dissolve 1-Boc-piperazine (1.0 equivalent) and triethylamine (1.1 equivalents) in dichloromethane.

-

Cool the solution to 0 °C.

-

Slowly add benzyl chloroformate (1.05 equivalents) to the solution.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Wash the reaction mixture with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the di-protected piperazine.

Step 2: Deprotection of the Boc Group

-

Dissolve the 1-Boc-4-(benzyloxycarbonyl)piperazine in dichloromethane.

-

Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise.

-

Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

-

Carefully neutralize the reaction mixture with a saturated solution of NaHCO₃.

-

Extract the product with dichloromethane, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-(benzyloxycarbonyl)piperazine.

Data Presentation: Comparison of Mono-Protection Methods

The following tables summarize quantitative data for the mono-protection of various diamines. While data for mono-Cbz protection is the primary focus, data for the analogous and well-documented mono-Boc protection is included for comparative purposes.

Table 1: Mono-Cbz Protection of Diamines

| Diamine | Reagent | Base/Additive | Solvent | Time (h) | Yield (%) | Reference |

| Ethylenediamine | Cbz-Cl | Excess Diamine | DCM | 16 | ~60-70 (estimated) | General Procedure |

| Piperazine | Cbz-Cl | Et₃N | DCM | - | High (from Boc-protected) | [1] |

Table 2: Mono-Boc Protection of Diamines (for comparison) [3][5]

| Diamine | Reagent | Additive | Solvent | Time (h) | Yield (%) |

| (1R,2R)-Cyclohexane-1,2-diamine | Boc₂O | Me₃SiCl | MeOH | 1 | 66 |

| 1,2-Diaminopropane | Boc₂O | Me₃SiCl | MeOH | 1 | 72 |

| Ethylenediamine | Boc₂O | Me₃SiCl | MeOH | 1 | 22 |

| 1,3-Diaminopropane | Boc₂O | Me₃SiCl | MeOH | 1 | 63 |

| 1,4-Diaminobutane | Boc₂O | Me₃SiCl | MeOH | 1 | 69 |

| 1,5-Diaminopentane | Boc₂O | Me₃SiCl | MeOH | 1 | 68 |

| 1,6-Diaminohexane | Boc₂O | Me₃SiCl | MeOH | 1 | 71 |

| 1,8-Diaminooctane | Boc₂O | Me₃SiCl | MeOH | 1 | 69 |

Purification and Characterization

Purification

The purification of mono-Cbz protected diamines typically involves an initial aqueous workup to remove water-soluble byproducts and excess reagents. For the direct protection method using excess diamine, an acidic wash is effective in removing the unreacted basic diamine. Further purification is commonly achieved by flash column chromatography on silica gel.[2] The choice of eluent system depends on the polarity of the product, with mixtures of hexanes and ethyl acetate or dichloromethane and methanol being common.

Spectroscopic Characterization

The structure and purity of mono-Cbz protected diamines are confirmed by standard spectroscopic methods.

Infrared (IR) Spectroscopy: The IR spectra of N-Cbz protected amines exhibit characteristic absorption bands. The N-H stretch of the carbamate is typically observed around 3300-3400 cm⁻¹.[6] A strong carbonyl (C=O) stretching vibration from the carbamate group appears in the region of 1680-1720 cm⁻¹.[7] The presence of a primary amine in the mono-protected product will show two N-H stretching bands in the 3300-3500 cm⁻¹ region.[6]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: In the ¹H NMR spectrum, the benzylic protons (CH₂) of the Cbz group typically appear as a singlet at approximately 5.1 ppm. The aromatic protons of the phenyl ring are observed in the range of 7.2-7.4 ppm. The protons of the diamine backbone will show characteristic chemical shifts and coupling patterns depending on the specific structure. For example, in N-Cbz-ethylenediamine, the methylene protons adjacent to the two nitrogen atoms will appear at different chemical shifts.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides valuable structural information. The carbonyl carbon of the Cbz group resonates at approximately 156 ppm. The benzylic carbon is typically found around 67 ppm, and the aromatic carbons appear in the 127-137 ppm region. The carbons of the diamine backbone will have distinct chemical shifts that can be used to confirm the structure.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized mono-Cbz protected diamine.

Conclusion

The synthesis of mono-Cbz protected diamines is a critical transformation for the construction of complex molecules in various fields of chemical research and development. While the selective mono-protection of symmetrical diamines presents a challenge, several effective strategies have been developed to achieve high yields of the desired products. This guide has provided an overview of these synthetic methodologies, detailed experimental protocols, and a summary of quantitative data to aid researchers in the practical application of these valuable building blocks. The choice of a specific protocol will depend on the substrate, desired scale, and available resources. With the information provided, researchers, scientists, and drug development professionals are better equipped to successfully synthesize and utilize mono-Cbz protected diamines in their synthetic endeavors.

References

- 1. Page loading... [guidechem.com]

- 2. total-synthesis.com [total-synthesis.com]

- 3. benchchem.com [benchchem.com]

- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Enduring Guardian: An In-depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The Carboxybenzyl (Cbz or Z) protecting group holds a foundational place in the art of organic synthesis, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals. Introduced in the 1930s by Leonidas Zervas and Max Bergmann, it was the first widely utilized Nα-protecting group that enabled the controlled, stepwise assembly of amino acids into peptides. Despite the advent of other prominent protecting groups like Boc and Fmoc, the Cbz group remains a valuable and frequently employed tool in the synthetic chemist's arsenal due to its unique stability, reliability, and diverse deprotection methods. This technical guide provides a comprehensive overview of the Cbz protecting group, from its core function and reaction mechanisms to detailed experimental protocols and quantitative data.

Core Function and Mechanism

The primary role of the Cbz group is to temporarily render the highly nucleophilic and basic amino group of a molecule unreactive to prevent unwanted side reactions during subsequent synthetic transformations. This is achieved by converting the amine into a significantly

The Enduring Significance of the trans-1,4-Cyclohexanediamine Scaffold in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The trans-1,4-cyclohexanediamine moiety is a privileged scaffold in medicinal chemistry, prized for its rigid, chair-like conformation that allows for the precise spatial orientation of substituents. This unique structural feature enables targeted interactions with biological macromolecules, leading to the development of potent and selective therapeutics across a range of disease areas. This technical guide provides an in-depth analysis of the importance of the trans-1,4-cyclohexanediamine core, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Structural Advantages and Applications

The trans-1,4-disubstituted cyclohexane ring exists predominantly in a stable chair conformation, with the two substituents occupying equatorial positions. This arrangement minimizes steric hindrance and provides a well-defined vector for directing functional groups toward specific binding pockets in target proteins. This inherent rigidity is a key advantage over more flexible aliphatic linkers, as it reduces the entropic penalty upon binding, often leading to higher affinity and selectivity.

This scaffold has been successfully incorporated into a variety of therapeutic agents, including kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and as a versatile linker in Proteolysis Targeting Chimeras (PROTACs). Its utility is exemplified in the development of drugs targeting Janus kinases (JAKs), platelet-derived growth factor receptors (PDGFRs), and vascular endothelial growth factor receptors (VEGFRs).

Case Study: TAS-115 (Pamufetinib) - A Multi-Kinase Inhibitor

TAS-115 is a potent oral multi-kinase inhibitor that features the trans-1,4-cyclohexanediamine scaffold. It primarily targets MET, VEGFR, PDGFR, and c-FMS.[1] The trans-cyclohexanediamine core in TAS-115 acts as a rigid linker, positioning the pharmacophoric elements for optimal interaction with the kinase ATP-binding sites.

Quantitative Bioactivity of TAS-115

The inhibitory activity of TAS-115 against various kinases highlights the effectiveness of the trans-1,4-cyclohexanediamine scaffold in facilitating potent enzyme inhibition.

| Target Kinase | IC50 (nm) |

| Recombinant VEGFR2 | 30[2][3] |

| Recombinant MET | 32[2][3] |

| Recombinant PDGFRα | <1000[1] |

| Recombinant PDGFRβ | <1000[1] |

| Recombinant c-Kit | <1000[1] |

| Recombinant Src | <1000[1] |

| Recombinant AXL | <1000[1] |

| Recombinant c-FMS | - |

Note: Specific IC50 values for PDGFR, c-Kit, Src, and AXL were part of a 192-panel kinase assay where TAS-115 exhibited an IC50 of <1 µmol/L for 53 kinases.[1]

Signaling Pathways Modulated by trans-1,4-Cyclohexanediamine-Containing Drugs

The therapeutic effects of drugs incorporating the trans-1,4-cyclohexanediamine scaffold are a direct result of their ability to modulate specific cellular signaling pathways.

PDGFR Signaling Pathway

Platelet-derived growth factor receptors (PDGFRs) are receptor tyrosine kinases that play a crucial role in cell proliferation, migration, and survival.[4] Aberrant PDGFR signaling is implicated in various diseases, including cancer and fibrosis.[4] TAS-115, by inhibiting PDGFR, can attenuate these pathological processes.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a central role in the immune system.[5] Dysregulation of this pathway is associated with autoimmune diseases and cancers.[6] The trans-1,4-cyclohexanediamine scaffold is being explored in the design of novel JAK inhibitors.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of compounds containing the trans-1,4-cyclohexanediamine scaffold.

Synthesis of trans-1,4-Diaminocyclohexane

A common method for the selective synthesis of trans-1,4-diaminocyclohexane involves a multi-step process starting from a mixture of cis and trans cyclohexane-1,4-dicarboxylic acid.

Step 1: Amidation of Cyclohexane-1,4-dicarboxylic Acid A mixture of cis and trans cyclohexane-1,4-dicarboxylic acid is reacted with ammonia to form the solid trans-dicarboxylic acid diamide.

Step 2: Chlorination of the Diamide The trans-diamide is then chlorinated to yield trans-cyclohexane-1,4-dicarboxylic acid-bis-N-chloramide.

Step 3: Hofmann Rearrangement The final step involves a Hofmann rearrangement of the bis-N-chloramide using an alkali or alkaline earth metal hydroxide to produce trans-1,4-diaminocyclohexane.[7]

In Vitro Kinase Inhibition Assay (Example: JAK inhibitor)

This protocol outlines a typical Homogeneous Time-Resolved Fluorescence (HTRF) based assay to determine the IC50 values of a test compound against a panel of JAK kinases.[7]

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.

-

Biotinylated peptide substrate.

-

Adenosine triphosphate (ATP).

-

Test compound (e.g., a JAK inhibitor containing the trans-1,4-cyclohexanediamine scaffold) dissolved in DMSO.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

-

HTRF detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-conjugated fluorophore).

-

384-well, low-volume, white microplates.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the respective JAK enzyme and the biotinylated peptide substrate in the assay buffer.

-

Reaction Initiation: In the microplate wells, combine the enzyme, substrate, and test compound (or DMSO for control). Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at room temperature for 60 minutes to allow for substrate phosphorylation.

-

Reaction Termination and Detection: Stop the enzymatic reaction by adding EDTA. Add the HTRF detection reagents and incubate to allow for binding to the phosphorylated substrate.

-

Data Acquisition: Measure the HTRF signal using a plate reader capable of time-resolved fluorescence detection.

-

Data Analysis: Convert the raw data to percent inhibition relative to the DMSO control. Calculate the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software.[7]

Conclusion

The trans-1,4-cyclohexanediamine scaffold continues to be a cornerstone in the design of novel therapeutics. Its inherent rigidity and well-defined stereochemistry provide a robust platform for the development of potent and selective drugs. As demonstrated by the success of molecules like TAS-115 and the ongoing exploration in areas such as JAK inhibition, this scaffold offers a reliable and effective starting point for addressing a wide range of challenging biological targets. The combination of rational drug design, guided by an understanding of the scaffold's structural benefits, with rigorous biological evaluation will undoubtedly lead to the discovery of the next generation of innovative medicines.

References

- 1. Phase I study of TAS-115, a novel oral multi-kinase inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Platelet-derived growth factors and their receptors: structural and functional perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Diversifying the triquinazine scaffold of a Janus kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of n-Cbz-trans-1,4-cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of n-Cbz-trans-1,4-cyclohexanediamine. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on providing a framework for determining its solubility. This includes detailed experimental protocols and the presentation of expected solubility behavior based on the compound's structural features and data from related molecules.

Introduction to this compound

This compound, also known as benzyl (trans-4-aminocyclohexyl)carbamate, is a chemical intermediate often used in the synthesis of more complex molecules in pharmaceutical and materials science research.[1][2] Its chemical structure consists of a trans-1,4-cyclohexanediamine core where one of the amino groups is protected by a carboxybenzyl (Cbz) group.

Chemical Structure:

-

IUPAC Name: benzyl N-(trans-4-aminocyclohexyl)carbamate[1]

-

Molecular Weight: 248.32 g/mol [1]

-

CAS Number: 149423-77-8[2]

The solubility of this compound is a critical parameter for its use in various applications, influencing reaction conditions, purification methods, and formulation development.

Factors Influencing Solubility

The solubility of this compound is governed by several factors related to its molecular structure and the properties of the solvent:

-

Polarity: The molecule possesses both polar (the free amine and the carbamate group) and non-polar (the cyclohexane ring and the benzyl group) regions. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

-

Hydrogen Bonding: The primary amine and the N-H of the carbamate group can act as hydrogen bond donors, while the oxygen atoms of the carbamate can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding are therefore likely to be more effective at solvating this molecule.

-

Molecular Size and Shape: The relatively rigid cyclohexane ring and the bulky Cbz group can affect how efficiently solvent molecules can pack around the solute, influencing the dissolution process.

-

Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.

-

pH: The presence of a basic amino group means that the solubility in aqueous solutions will be highly pH-dependent. In acidic solutions, the amine will be protonated to form a more soluble ammonium salt.

Expected Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The polar groups (amine, carbamate) can interact with protic solvents through hydrogen bonding. However, the non-polar cyclohexane and benzyl groups may limit high solubility, especially in water. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can accept hydrogen bonds and have a polarity that can accommodate both the polar and non-polar regions of the molecule. |

| Non-Polar | Hexane, Toluene | Insoluble to Sparingly Soluble | The large non-polar parts of the molecule might allow for some interaction, but the polar functional groups will hinder dissolution in highly non-polar solvents. |

| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents are of intermediate polarity and are often good solvents for a wide range of organic compounds, including those with moderate hydrogen bonding capabilities. |

| Aqueous Acid | Dilute HCl | Soluble | The basic amino group will be protonated to form a water-soluble salt. |

| Aqueous Base | Dilute NaOH | Insoluble | The free amine is unlikely to be deprotonated, and the overall polarity is not significantly increased. |

Experimental Protocols for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocols outline standard methods for both qualitative and quantitative solubility determination.

Qualitative Solubility Testing

This method provides a rapid assessment of solubility in various solvents and is useful for initial screening.

Methodology:

-

Sample Preparation: Place approximately 25 mg of this compound into a small test tube.

-

Solvent Addition: Add 0.75 mL of the chosen solvent in three portions of 0.25 mL.

-

Mixing: After each addition, vigorously shake or vortex the test tube for at least 30 seconds.

-

Observation: Observe the mixture for the complete dissolution of the solid. If the compound dissolves, it is considered soluble. If it remains undissolved, it is classified as insoluble.

-

pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution with litmus paper or a pH meter to determine if the compound is acidic or basic.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

}

Caption: Workflow for Qualitative Solubility Determination.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial). The excess solid is crucial to ensure that the solution reaches saturation.

-

Agitate the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or a magnetic stirrer can be used.

-

-

Phase Separation:

-

Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has settled.

-

Carefully withdraw a sample of the supernatant, ensuring that no solid particles are transferred. This can be achieved by centrifugation followed by careful pipetting, or by filtration through a syringe filter (e.g., 0.45 µm PTFE).

-

-

Analysis of the Saturated Solution:

-

Gravimetric Analysis:

-

Accurately weigh a known volume of the clear saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven).

-

Weigh the remaining solid residue.

-

Calculate the solubility in terms of mass per volume (e.g., mg/mL).

-

-

Chromatographic Analysis (e.g., HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the chromatographic peak area against the concentration of the standard solutions.

-

Dilute the saturated solution with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC and determine its concentration from the calibration curve.

-

Calculate the original solubility, taking into account the dilution factor.

-

-

dot graph G { graph [splines=ortho, nodesep=0.4, width=8]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368", arrowhead=normal];

}

Caption: Workflow for Quantitative Solubility Determination.

Illustrative Quantitative Solubility Data

The following table presents a hypothetical but realistic set of quantitative solubility data for this compound, as might be determined using the shake-flask method at 25 °C. This data is for illustrative purposes to guide researchers in presenting their own findings.

Table 2: Illustrative Quantitative Solubility of this compound at 25 °C

| Solvent | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | 1.2 | 0.0048 |

| Methanol | 55 | 0.221 |

| Ethanol | 30 | 0.121 |

| Dichloromethane | 150 | 0.604 |

| Acetonitrile | 45 | 0.181 |

| Dimethyl Sulfoxide (DMSO) | > 200 | > 0.805 |

| Hexane | < 0.1 | < 0.0004 |

| 0.1 M HCl | > 100 | > 0.403 |

Conclusion

While specific, publicly available quantitative solubility data for this compound is scarce, this technical guide provides a robust framework for its determination. By understanding the physicochemical factors that influence its solubility and by applying the detailed experimental protocols provided, researchers and drug development professionals can generate the necessary data to effectively utilize this compound in their work. The predicted solubility profile and illustrative data serve as a valuable starting point for solvent selection and experimental design.

References

The Discovery and Application of Conformationally Restricted Diamines in Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that present functional groups in a predefined three-dimensional arrangement is a cornerstone of rational drug discovery. Among these, conformationally restricted diamines have emerged as privileged structures. By constraining the flexibility of the diamine backbone, typically through incorporation into cyclic, bicyclic, or spirocyclic systems, medicinal chemists can favorably influence a molecule's pharmacological profile. This conformational rigidity reduces the entropic penalty upon binding to a biological target, often leading to enhanced binding affinity and selectivity. Furthermore, the well-defined spatial orientation of the amino functionalities allows for precise mimicry of key pharmacophoric interactions, making these scaffolds versatile building blocks for a wide array of therapeutic targets. This guide provides an in-depth exploration of the discovery of key conformationally restricted diamine scaffolds, their synthesis, and their application in the development of potent and selective therapeutic agents.

Core Concepts: The Advantage of Rigidity

Flexible molecules in solution exist as an ensemble of rapidly interconverting conformers. Only a subset of these conformers, often a minor population, is biologically active. A significant entropic cost is paid to "freeze" the molecule in its bioactive conformation upon binding to a target protein. Conformationally restricted diamines mitigate this entropic penalty by pre-organizing the molecule into a shape that is closer to the bioactive conformation. This principle is a powerful tool for optimizing drug candidates, often leading to improvements in potency, selectivity, and pharmacokinetic properties.

Case Study 1: Ethylenediamine-Based Farnesyltransferase Inhibitors for Oncology

Background: Farnesyltransferase (FTase) is a key enzyme in the post-translational modification of several proteins, most notably the Ras family of small GTPases.[1][2] Farnesylation is essential for the membrane localization and function of Ras, which is a critical node in signaling pathways that regulate cell growth, proliferation, and survival.[1][2] Aberrant Ras signaling is implicated in approximately 30% of human cancers, making FTase an attractive target for anticancer drug development.[1]

Quantitative Data:

The development of conformationally restricted ethylenediamine-based FTase inhibitors has led to compounds with potent in vitro and cellular activity. The following table summarizes the structure-activity relationship (SAR) for a series of these inhibitors.

| Compound | R¹ | R² | hFTase IC₅₀ (nM)[1][2] | H-Ras Processing IC₅₀ (nM)[1][2] |

| 1a | CN | H | 56 ± 29 | 1600 ± 1300 |

| 1f | CN | Pyridin-2-yl | 25 ± 20 | 90 |

| 3 | H | H | 6300 ± 360 | >10000 |

| 4 | Br | H | 730 ± 20 | 5700 ± 1200 |

| 5 | Br | Imidazol-1-yl-methyl | 79 ± 30 | 1600 ± 1300 |

Experimental Protocols:

General Synthesis of Ethylenediamine-Based FTase Inhibitors (Exemplified by the synthesis of analogues of compound 1):

The synthesis of the ethylenediamine scaffold typically begins with a protected diamine. One of the amino groups is selectively deprotected and then subjected to reductive amination with an appropriate aldehyde or ketone to introduce the first substituent. The second amino group is then deprotected and acylated or subjected to another reductive amination to install the second substituent. The following is a representative, generalized procedure based on synthetic schemes described in the literature.[1]

-

Step 1: Monoprotection of Ethylenediamine. To a solution of excess ethylenediamine in a suitable solvent such as dichloromethane, add one equivalent of di-tert-butyl dicarbonate (Boc₂O) at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Purify by column chromatography to yield N-Boc-ethylenediamine.

-

Step 2: First Reductive Amination. To a solution of N-Boc-ethylenediamine in methanol, add the desired aldehyde (e.g., 4-cyanobenzaldehyde) and sodium cyanoborohydride. Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Quench the reaction with water and extract with an organic solvent. Purify the crude product by column chromatography.

-

Step 3: Boc Deprotection. Dissolve the product from Step 2 in a solution of trifluoroacetic acid (TFA) in dichloromethane (1:1). Stir at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure.

-

Step 4: Second Reductive Amination or Acylation. The resulting amine can be further functionalized. For reductive amination, follow the procedure in Step 2 with a different aldehyde. For acylation, dissolve the amine in dichloromethane and add a base (e.g., triethylamine) followed by the desired acyl chloride or anhydride.

-

Purification: The final compounds are typically purified by flash column chromatography on silica gel followed by reverse-phase HPLC to achieve high purity. Characterization is performed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Signaling Pathway Visualization:

Farnesyltransferase inhibitors block the farnesylation of Ras, preventing its localization to the plasma membrane and subsequent activation of downstream signaling pathways, such as the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation.

Caption: Farnesyltransferase Signaling Pathway Inhibition.

Case Study 2: Piperazine-Based Matrix Metalloproteinase Inhibitors for Inflammatory Diseases

Background: Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[3][4] Dysregulation of MMP activity is implicated in a variety of pathological conditions, including arthritis, cancer, and cardiovascular diseases.[3][4] The design of MMP inhibitors has been a long-standing goal in drug discovery, and conformationally restricted scaffolds like piperazine have proven to be effective in achieving potency and selectivity.

Quantitative Data:

The following table presents the inhibitory activity of a series of piperazine-based MMP inhibitors.

| Compound | R | MMP-1 IC₅₀ (nM)[3][4] | MMP-3 IC₅₀ (nM)[3][4] | MMP-9 IC₅₀ (nM)[3][4] | MMP-13 IC₅₀ (nM)[3][4] |

| 20 | 4-Benzyloxycarbonyl | 24 | 18 | 1.9 | 1.3 |

Experimental Protocols:

General Synthesis of Piperazine-Based MMP Inhibitors (Exemplified by the synthesis of analogues of compound 20):

The synthesis of these inhibitors often starts from a commercially available or readily synthesized piperazine-2-carboxylic acid derivative. The two nitrogen atoms of the piperazine ring are orthogonally protected to allow for sequential functionalization.

-

Step 1: Orthogonal Protection of Piperazine-2-carboxylic Acid. The commercially available piperazine-2-carboxylic acid can be protected at the N4 position with a benzyloxycarbonyl (Cbz) group and at the N1 position with a Boc group.

-

Step 2: Amide Coupling. The carboxylic acid is then coupled with hydroxylamine or a protected hydroxylamine derivative using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to form the hydroxamic acid moiety, which is a key zinc-binding group.

-

Step 3: N1-Deprotection and Sulfonylation. The Boc group at the N1 position is selectively removed under acidic conditions (e.g., TFA in DCM). The resulting free amine is then reacted with a sulfonyl chloride (e.g., 4-methoxybenzenesulfonyl chloride) in the presence of a base to install the sulfonamide group.

-

Step 4: N4-Deprotection and Functionalization. The Cbz group at the N4 position can be removed by hydrogenolysis. The resulting secondary amine can then be functionalized by reaction with various electrophiles (e.g., alkyl halides, acyl chlorides) to explore the SAR at this position.

-

Purification and Characterization: Purification and characterization are performed using similar methods as described for the FTase inhibitors.

Signaling Pathway Visualization:

MMPs play a crucial role in inflammatory signaling cascades. For instance, MMPs can cleave and activate pro-inflammatory cytokines like TNF-α, which in turn can induce the expression of other inflammatory mediators such as cyclooxygenase-2 (COX-2).

Caption: MMP-mediated Inflammatory Signaling.

Conclusion

The principle of conformational restriction is a powerful and well-established strategy in modern drug discovery. As demonstrated through the case studies of farnesyltransferase and matrix metalloproteinase inhibitors, the incorporation of diamine functionalities within rigid scaffolds provides a robust platform for the design of potent and selective therapeutic agents. The ability to pre-organize key pharmacophoric elements in a defined spatial orientation not only enhances binding affinity but also provides a means to fine-tune other critical drug-like properties. The continued exploration of novel conformationally restricted diamine scaffolds, coupled with a deeper understanding of their interactions with biological targets, will undoubtedly lead to the discovery of next-generation therapeutics for a wide range of diseases.

References

- 1. Structure-Based Design and Synthesis of Potent, Ethylenediamine-Based, Mammalian Farnesyltransferase Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scholars@Duke publication: Structure-based design and synthesis of potent, ethylenediamine-based, mammalian farnesyltransferase inhibitors as anticancer agents. [scholars.duke.edu]

- 3. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors. | Semantic Scholar [semanticscholar.org]

- 4. Design and synthesis of piperazine-based matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: N-Cbz-trans-1,4-Cyclohexanediamine

Abstract: This technical guide provides a comprehensive overview of N-Cbz-trans-1,4-cyclohexanediamine, a key intermediate in synthetic organic chemistry. The document details its chemical identity, synthesis, and characterization. While direct applications in drug development are not extensively published, this guide explores its role as a protected diamine scaffold, a crucial component in the construction of complex molecules with pharmaceutical potential. Experimental protocols and characterization data are presented based on established chemical principles for analogous compounds, owing to the limited availability of direct literature for this specific molecule.

Introduction

This compound, systematically known as benzyl N-(4-aminocyclohexyl)carbamate, is a valuable synthetic intermediate. The molecule incorporates a rigid trans-1,4-cyclohexanediamine scaffold, which provides a defined three-dimensional orientation of its functional groups. One of the two amino groups is protected by a benzyloxycarbonyl (Cbz or Z) group, a widely used protecting group in peptide synthesis and medicinal chemistry. This mono-protection strategy allows for selective functionalization of the free amino group, making it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents. The Cbz group is known for its stability under various reaction conditions and can be selectively removed, typically through hydrogenolysis.

Chemical Identity and Properties

This section summarizes the key identifiers and physicochemical properties of this compound.

| Property | Value |

| IUPAC Name | benzyl N-(4-aminocyclohexyl)carbamate[1] |

| Synonyms | This compound, Benzyl (trans-4-aminocyclohexyl)carbamate |

| CAS Number | 149423-77-8 |

| Molecular Formula | C₁₄H₂₀N₂O₂[1] |

| Molecular Weight | 248.32 g/mol [1] |

| Appearance | Expected to be a solid |

| Solubility | Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. |

Synthesis and Experimental Protocols

The synthesis of benzyl N-(4-aminocyclohexyl)carbamate involves the selective protection of one of the amino groups of trans-1,4-cyclohexanediamine using benzyl chloroformate. This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.

General Synthetic Scheme

The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of benzyl chloroformate.

References

physical characteristics of n-Cbz-trans-1,4-cyclohexanediamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of N-Cbz-trans-1,4-cyclohexanediamine, a key building block in medicinal chemistry. This document details its properties, a detailed synthesis protocol, and its application in the development of novel therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Physical and Chemical Properties

This compound, also known as benzyl (trans-4-aminocyclohexyl)carbamate, is a mono-protected diamine that offers a versatile scaffold for chemical synthesis. Its rigid trans-cyclohexyl core provides defined spatial orientation for functional groups, a critical feature in rational drug design.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 248.32 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Boiling Point | 409.5 °C (predicted) | |

| Solubility | Soluble in many organic solvents. | [3] |

Note: Some physical properties, such as a precise melting point and specific solubility data, are not extensively reported in the literature and should be determined experimentally.

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound involves the selective mono-protection of the commercially available trans-1,4-cyclohexanediamine using benzyl chloroformate. The following protocol is a standard Schotten-Baumann reaction adapted for this specific transformation.

Materials:

-

trans-1,4-Cyclohexanediamine

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or other suitable organic solvent

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, addition funnel, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Dissolution of the Diamine: In a round-bottom flask, dissolve trans-1,4-cyclohexanediamine (1 equivalent) in a suitable organic solvent such as dichloromethane.

-

Preparation of Biphasic System: Add an aqueous solution of sodium carbonate (2 equivalents) to the flask to create a biphasic system. This basic aqueous layer will neutralize the HCl generated during the reaction.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermicity of the reaction and minimize side reactions.

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1 equivalent), dissolved in the same organic solvent, to the vigorously stirred reaction mixture via an addition funnel. The slow addition is crucial to ensure mono-protection and prevent the formation of the di-protected product.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with additional portions of the organic solvent to recover any dissolved product.

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Spectroscopic Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Data | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR (CDCl₃) | * Aromatic Protons (C₆H₅): 7.30-7.40 (m, 5H) * Benzylic Protons (CH₂): ~5.10 (s, 2H) * Cyclohexyl Protons (CH): Broad multiplets in the range of 1.00-3.60 * Amine and Carbamate Protons (NH, NH₂): Broad signals, position can vary |

| ¹³C NMR (CDCl₃) | * Carbonyl Carbon (C=O): ~156 * Aromatic Carbons (C₆H₅): 128-136 * Benzylic Carbon (CH₂): ~67 * Cyclohexyl Carbons (CH): 30-50 |

Application in Drug Development: A Versatile Linker

This compound is a valuable building block in medicinal chemistry, primarily utilized as a rigid linker in the design of bifunctional molecules. Its most prominent application is in the field of Proteolysis Targeting Chimeras (PROTACs) .

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is critical as it dictates the spatial orientation of the two binding moieties, which in turn influences the formation and stability of the ternary complex (Target Protein - PROTAC - E3 Ligase).

The rigid trans-1,4-cyclohexanediamine scaffold provides a well-defined and predictable geometry, allowing for precise control over the distance and orientation between the target protein binder and the E3 ligase ligand. This is crucial for optimizing the efficacy and selectivity of the PROTAC.

Below is a conceptual workflow illustrating the role of this compound in PROTAC synthesis.

Caption: Synthesis and integration of the this compound linker into a PROTAC molecule.

Conclusion

This compound is a fundamentally important building block for medicinal chemists and drug development professionals. Its well-defined stereochemistry and versatile reactivity make it an ideal component for constructing complex molecular architectures with precise three-dimensional arrangements. The detailed experimental protocol and characterization data provided in this guide serve as a valuable resource for researchers working with this compound, particularly in the burgeoning field of targeted protein degradation.

References

The Synthetic Chemist's Guide to Protected Diamines: A Core Component in Drug Development and Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, the selective functionalization of molecules is paramount. Diamines, organic compounds bearing two amine functional groups, are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, polymers, and fine chemicals. However, the similar reactivity of the two amino groups presents a significant challenge: achieving selective reaction at one site while the other remains untouched. This guide provides a comprehensive overview of the strategic use of protecting groups for diamines, a critical tool for navigating this challenge. We will delve into the core concepts of amine protection, explore the most common protecting groups, provide detailed experimental protocols, and present quantitative data to aid in the selection of the optimal synthetic strategy.

The "Why": The Indispensable Role of Amine Protection

The nucleophilic nature of amines makes them highly reactive towards a wide range of electrophiles.[1] In a diamine, the presence of two such reactive sites often leads to a mixture of mono- and di-substituted products, significantly complicating purification and reducing the yield of the desired compound.[2] Protecting groups are chemical moieties that are temporarily attached to a functional group to mask its reactivity.[3] In the context of diamines, a protecting group is introduced to one of the amino groups, rendering it inert to the reaction conditions planned for the other.[1] This strategy, known as orthogonal protection , is fundamental to modern organic synthesis, particularly in the multi-step synthesis of complex molecules like peptides and pharmaceuticals.[4][5] The ideal protecting group should be:

-

Easy to introduce in high yield.

-

Stable to a wide range of reaction conditions.

-

Readily removed in high yield under mild conditions that do not affect other functional groups in the molecule.[3]

The "How": A Chemist's Toolkit of Amine Protecting Groups

A variety of protecting groups have been developed for amines, with carbamates being the most widely employed.[4] This guide will focus on the two most prevalent carbamate protecting groups: tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz).

The Workhorse: tert-Butoxycarbonyl (Boc) Group